
Mono(2-ethylhexyl) phthalate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(2-ethylhexyl) phthalate(1-) is conjugate base of mono(2-ethylhexyl) phthalate arising from deprotonation of the free carboxy group; major species at pH 7.3. It is a conjugate base of a mono(2-ethylhexyl) phthalate.
Applications De Recherche Scientifique
Kinetics and Metabolism
- MEHP's kinetics were studied in pigs, revealing that it consistently reaches systemic circulation when DEHP is administered orally. The elimination phase begins approximately 16 hours after DEHP administration, with a half-life of about 6.3 hours in the bloodstream (Ljungvall et al., 2004).
Environmental and Health Impact
- MEHP has been identified as an endocrine-disrupting chemical. Its presence in human hair indicates long-term exposure and is a concern due to potential toxic effects at high doses (Chang et al., 2013).
- Exposure to MEHP and other phthalate metabolites was assessed in adults, revealing substantial day-to-day variation in urinary levels, indicating significant individual variability in exposure (Fromme et al., 2007).
Biological Effects
- MEHP induces oxidative stress and inhibits the growth of mouse ovarian antral follicles, suggesting reproductive toxicity. The study highlights the disruption of antioxidant enzyme activities by MEHP (Wang et al., 2012).
- In human cell studies, MEHP exposure was linked to colorectal cancer progression through the activation of specific signaling pathways, indicating potential carcinogenic properties (Luo et al., 2018).
- MEHP's impact on neonatal health was studied, showing higher urinary MEHP levels in infants subjected to intensive use of DEHP-containing medical devices (Green et al., 2005).
Analytical Methods
- A variety of analytical techniques have been developed to measure MEHP and other phthalate metabolites in biological samples, such as urine and hair, aiding in the assessment of human exposure to these chemicals (Feng et al., 2013).
Propriétés
Formule moléculaire |
C16H21O4- |
|---|---|
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
2-(2-ethylhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/p-1 |
Clé InChI |
DJDSLBVSSOQSLW-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




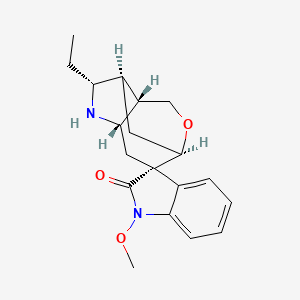
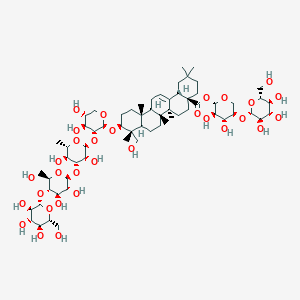

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
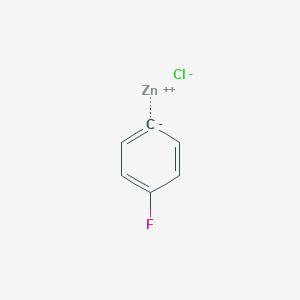
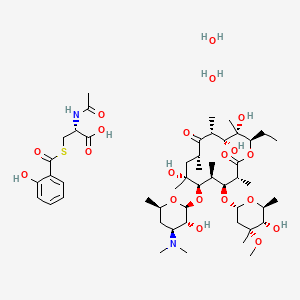
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
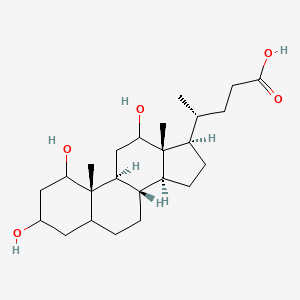
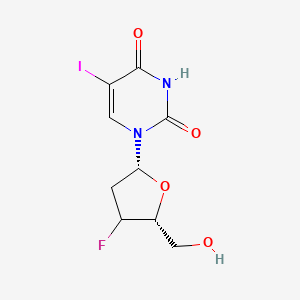
![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)


